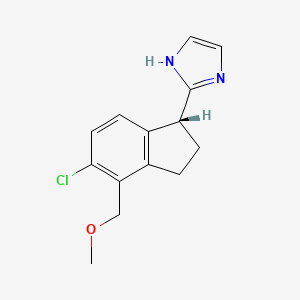

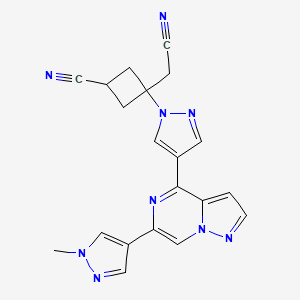

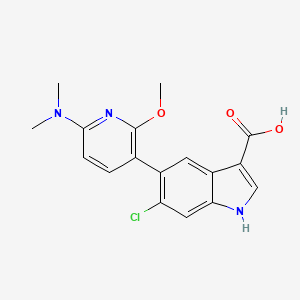

![molecular formula C13H9D3N4 B610090 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridin-3-d3 CAS No. 210049-13-1](/img/structure/B610090.png)

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridin-3-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Melting Point: 332-335°C

PhIP-D3 is a deuterated internal standard for PhIP.

Wissenschaftliche Forschungsanwendungen

Forschung zu Entzündungen und Diabetes

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridin-3-d3 wurde in der Forschung zu Entzündungen und Diabetes eingesetzt {svg_1}. Es wurde festgestellt, dass es Genexpressionsänderungen in den JAK/STAT- und MAPK-Signalwegen induziert, die mit Entzündungen und Diabetes zusammenhängen {svg_2}.

Krebsforschung

This compound wird auch in der Krebsforschung eingesetzt {svg_3}. Es wurde festgestellt, dass es viele zelluläre Signalwege beeinflusst, die für die korrekte Funktion von Krebszellen notwendig sind {svg_4}. Es wurde beobachtet, dass die Exposition gegenüber this compound zu signifikanten Veränderungen in Genen führte, die vom STAT3-Transkriptionsfaktor kontrolliert werden {svg_5}.

Forschung zur Fettleibigkeit

This compound wurde in der Forschung zur Fettleibigkeit eingesetzt {svg_6}. Es wurde festgestellt, dass this compound möglicherweise in menschlichem Fettgewebe zurückgehalten werden kann {svg_7}. Dies hat zu weiteren Studien über den Zusammenhang zwischen diätetischen Karzinogenen wie this compound und Fettleibigkeit geführt {svg_8}.

Hyperpolarisation in biologischen Untersuchungen

This compound wurde in der Hyperpolarisationsforschung eingesetzt {svg_9}. Die ParaHydrogen-induzierte Polarisation (PHIP) ist eine effiziente und kostengünstige Hyperpolarisationsmethode, und this compound wurde in diesem Zusammenhang eingesetzt {svg_10}.

Synthese von Imidazo[4,5-b]pyridinen

This compound wurde bei der Synthese von Imidazo[4,5-b]pyridinen eingesetzt {svg_11} {svg_12}. Eine neue umweltfreundliche, praktische und einfache Methodik für die Synthese von 2-substituierten-1 H-imidazo[4,5-b]pyridinen wurde unter Verwendung von this compound entwickelt {svg_13}.

Forschung zur antiproliferativen Aktivität

This compound wurde in der Forschung zur antiproliferativen Aktivität eingesetzt {svg_14}. Es wurde festgestellt, dass bestimmte Verbindungen von this compound selektiv und stark aktiv waren in einem submikromolaren Hemmkonzentrationsbereich gegen Kolonkarzinom {svg_15}.

Forschung zur antibakteriellen Aktivität

This compound wurde in der Forschung zur antibakteriellen Aktivität eingesetzt {svg_16}. Es wurde festgestellt, dass bestimmte Verbindungen von this compound moderate Aktivität gegen E. coli {svg_17} zeigten.

Forschung zur antiviralen Aktivität

This compound wurde in der Forschung zur antiviralen Aktivität eingesetzt {svg_18}. Bestimmte Derivate von this compound zeigten eine selektive, aber moderate Aktivität gegen das Respiratorische Synzytialvirus (RSV) {svg_19}.

Wirkmechanismus

Target of Action

The primary targets of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine are the Estrogen receptor alpha and the Nuclear receptor coactivator 2 . These receptors play a crucial role in various biological processes, including cell growth and differentiation.

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to induce changes in the JAK/STAT and MAPK pathways, which are related to inflammation, diabetes, and cancer .

Result of Action

The molecular and cellular effects of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine’s action are complex and multifaceted. It has been found to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine. For instance, the formation of this compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .

Eigenschaften

IUPAC Name |

6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVKZNNCIHJZLS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670097 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-13-1 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

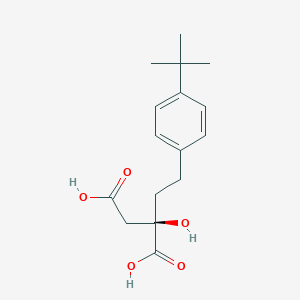

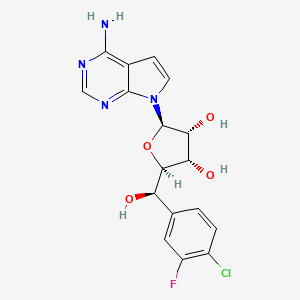

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

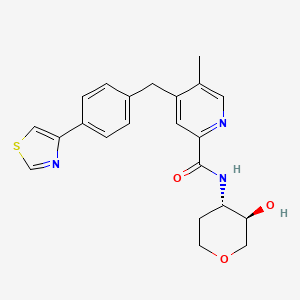

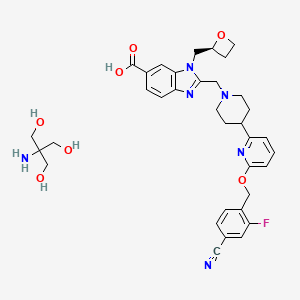

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)

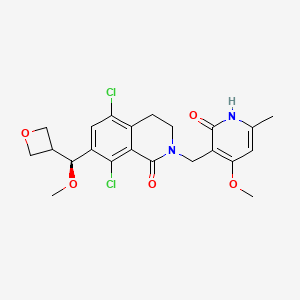

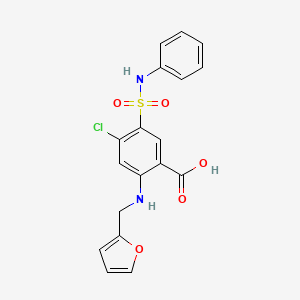

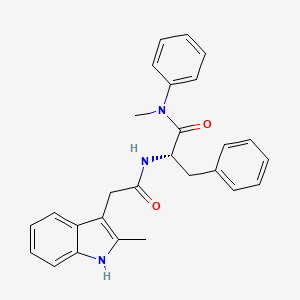

![N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B610023.png)

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)